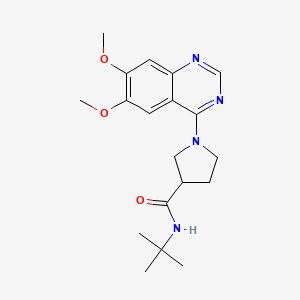
N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline class, which is known for its diverse biological activities and therapeutic potential. The presence of methoxy groups and a tert-butyl group enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamidine acetate to produce 6,7-dimethoxyquinazolin-4-ol. This intermediate is then reacted with thionyl chloride (SOCl2) to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to streamline the production process. These methods enhance efficiency and reduce the risk of human error.
化学反応の分析
Types of Reactions: N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Biologically, N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide has shown potential as a therapeutic agent. It exhibits activity against various biological targets, making it a candidate for drug development.
Medicine: In medicine, this compound is being investigated for its pharmacological properties. It has shown promise in preclinical studies for treating conditions such as cancer and inflammatory diseases.
Industry: In the industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it valuable in the creation of advanced materials with specific functionalities.
作用機序
The mechanism by which N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)methyl)carbamate: This compound shares a similar quinazoline core but has a different side chain.
6,7-dimethoxyquinazolin-4-ol: A simpler analog without the carboxamide group.
Uniqueness: N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide stands out due to its tert-butyl group, which enhances its stability and biological activity. This feature distinguishes it from other quinazoline derivatives and contributes to its unique properties.
特性
IUPAC Name |
N-tert-butyl-1-(6,7-dimethoxyquinazolin-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-19(2,3)22-18(24)12-6-7-23(10-12)17-13-8-15(25-4)16(26-5)9-14(13)20-11-21-17/h8-9,11-12H,6-7,10H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJQOEKDPNKXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6473061.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6473063.png)
![4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473072.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6473074.png)
![2-[(5-fluoropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B6473083.png)
![N-ethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6473087.png)
![4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6473090.png)
![6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B6473096.png)
![4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6473101.png)
![6,7-dimethoxy-2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6473122.png)
![5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473130.png)
![2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6473133.png)
![N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6473140.png)
![5-chloro-N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6473145.png)
